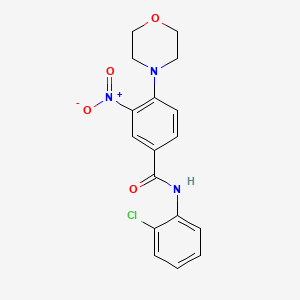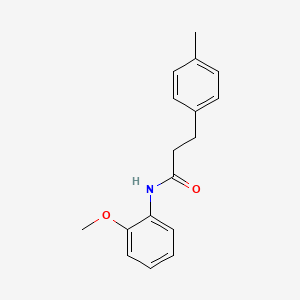![molecular formula C17H16N2O3 B4405837 2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)
2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is a five-membered ring composed of oxygen, nitrogen, and carbon atoms. The synthesis of this compound is of great interest to researchers due to its unique structure and potential applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed that this compound may act through inhibition of certain enzymes or signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. This compound has been shown to reduce levels of inflammatory cytokines and oxidative stress markers in vitro and in vivo. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole in lab experiments include its potential as a tool for investigating inflammation, oxidative stress, and cancer. Additionally, this compound is relatively easy to synthesize and is stable under a variety of conditions. However, the limitations of using this compound include its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are many potential future directions for research involving 2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole. Some possible areas of investigation include:
1. Further investigation into the mechanism of action of this compound.
2. Exploration of the potential therapeutic applications of this compound in the treatment of cancer and other diseases.
3. Investigation of the potential use of this compound as a tool for studying inflammation and oxidative stress.
4. Development of new synthetic methods for this compound and related molecules.
5. Investigation of the potential toxicity of this compound and the development of methods for mitigating any adverse effects.
In conclusion, this compound is a compound with significant potential for use in scientific research. Its unique structure and potential applications make it a valuable tool for investigating a variety of biological processes. However, further investigation is needed to fully understand its mechanism of action and potential toxicity.
Aplicaciones Científicas De Investigación
The potential applications of 2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole in scientific research are varied. This compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potentially useful tool in the study of these biological processes. Additionally, this compound has been investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-7-9-13(10-8-12)17-19-18-16(22-17)11-21-15-6-4-3-5-14(15)20-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBAWSUSRJSBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4405771.png)




![N-(2-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405812.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B4405821.png)
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405845.png)
![1-{2-[4-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4405868.png)
![5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4405869.png)
![1-(3-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4405873.png)
![4-{[(1-naphthylacetyl)amino]methyl}benzoic acid](/img/structure/B4405878.png)